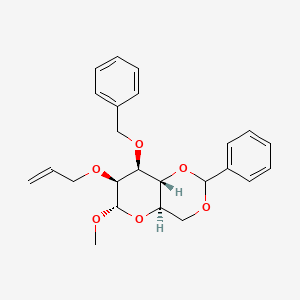

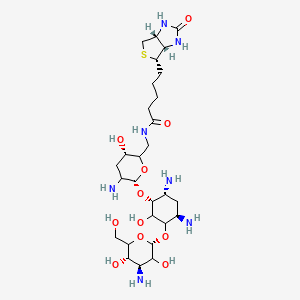

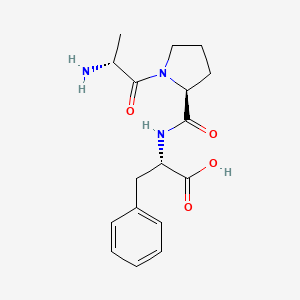

3-O-(叔丁基二甲基甲硅烷基氧基)-2-Fmoc-赤藓醇-赤藓糖 sphingosine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sphingosine derivatives, including 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine, involves several key steps that enable the incorporation of functional groups necessary for subsequent pharmaceutical applications. A notable method includes asymmetric copper-catalyzed conjugate reduction, which is a practical approach for preparing chiral synthons for a wide range of pharmaceuticals (Asano et al., 2013). Additionally, the stereoselective preparation of α-amino epoxides from serine derivatives contributes to the synthesis of D-erythro-sphinganine, highlighting the versatility of synthetic approaches in achieving the desired stereochemistry of sphingosine derivatives (Siciliano et al., 2014).

Molecular Structure Analysis

The molecular structure of sphingosine derivatives is characterized by the presence of specific functional groups and stereochemistry that dictate their biological activity and interaction with biological membranes. The synthesis and structure elucidation of these compounds, including the use of NMR and X-ray diffraction, provide insights into their conformational preferences and potential for biological interaction (Bojarska et al., 2020).

Chemical Reactions and Properties

Sphingosine derivatives undergo various chemical reactions that are pivotal for the synthesis of complex sphingolipids. These include aldol condensation for the synthesis of sphinganines and phytosphingosines, highlighting the chemical versatility of sphingosine derivatives in forming biologically active molecules (Cai et al., 2006).

Physical Properties Analysis

The physical properties of sphingosine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the presence of protective groups. These properties are crucial for their manipulation in synthetic procedures and their eventual application in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine, including reactivity and stability, are shaped by its functional groups. The tert-butyldimethylsilyloxy and Fmoc groups play key roles in protecting the molecule during synthesis and modifying its reactivity for further chemical transformations.

科学研究应用

D-赤藓醇-赤藓糖的合成

一项研究详细介绍了从N-叔丁氧羰基-L-丝氨酸甲酯开始,利用用二甲基亚砜甲基化物处理的受保护的L-丝氨酸衍生物,对D-赤藓醇-赤藓糖进行全合成。该方法提供了具有所需(2S,3R)立体化学的α-氨基环氧化物的完全立体选择性制备,这对于鞘氨醇合成至关重要,以显着的效率得到目标化合物 (Siciliano等人,2014).

鞘氨醇-1-磷酸裂解酶的作用

鞘氨醇-1-磷酸裂解酶是鞘脂代谢中的关键酶,在鞘脂的分解代谢途径中起关键作用,将鞘氨醇-1-磷酸转化为十六碳烯醛和磷酸乙醇胺。这个过程对于维持细胞内鞘脂水平的平衡至关重要,影响各种细胞功能和信号通路 (Veldhoven,2000).

手性合成子的开发

研究重点是手性合成子的不对称合成,例如(3S)-(叔丁基二甲基甲硅烷基氧基)甲基环戊烷-1-酮,它作为鞘氨醇1-磷酸-1受体激动剂合成的实用手性合成子。这些合成子对于开发广泛的药物和天然产物至关重要,展示了手性化学在药物发现中的多功能性和重要性 (Asano等人,2013).

柔性聚合物支持的合成

已经开发出一种用于合成鞘氨醇衍生物的新型聚合物负载路线。该方法允许鞘氨醇尾部的灵活变化,并导致产生具有增强生物活性的神经酰胺,特别是在抑制各种癌细胞系的增殖方面 (El-Dahshan等人,2014).

鞘氨醇碱基的生物多样性

一个专题评论系列重点介绍了鞘氨醇碱基(称为“鞘氨醇”)及其相关氨基醇的巨大生物多样性。这些化合物在细胞结构和调节中起着至关重要的作用,一些化合物对癌细胞和病原微生物表现出细胞毒性,具有作为药物先导的潜力 (Pruett等人,2008).

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAJQRDYWOKNL-LKTVSZBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

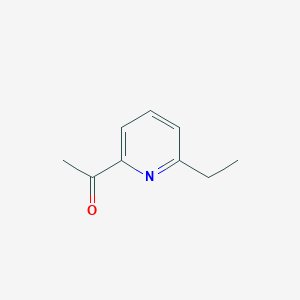

![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)

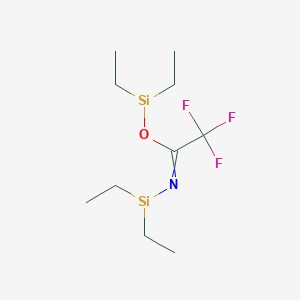

![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)